molecular formula C3H6Cl2O B139626 2,3-Dichloro-1-propanol CAS No. 616-23-9

2,3-Dichloro-1-propanol

Cat. No.: B139626
CAS No.: 616-23-9
M. Wt: 128.98 g/mol
InChI Key: ZXCYIJGIGSDJQQ-UHFFFAOYSA-N
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Description

2,3-Dichloro-1-propanol: is an organic compound with the molecular formula C3H6Cl2O . It is a clear, colorless liquid with a slightly sweet odor. This compound is primarily used as an intermediate in the synthesis of other chemicals, including pharmaceuticals, agrochemicals, and polymers. It is also known for its role in the production of epichlorohydrin, a key raw material for epoxy resins .

Scientific Research Applications

2,3-Dichloro-1-propanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including epichlorohydrin and other chlorinated derivatives.

    Biology: Studied for its effects on microbial degradation and its role in environmental pollution.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and agrochemicals

Safety and Hazards

2,3-Dichloro-1-propanol is considered hazardous. It is combustible and is toxic if swallowed . It is fatal in contact with skin and causes skin irritation . It also causes serious eye damage and is harmful if inhaled . It is suspected of causing genetic defects .

Future Directions

Future research on 2,3-Dichloro-1-propanol could focus on improving the synthesis process to reduce side reactions . Additionally, more studies are needed to fully understand its mechanism of action .

Mechanism of Action

Target of Action

2,3-Dichloro-1-propanol (2,3-DCP) is an organic compound that primarily targets certain enzymes in bacteria, particularly those belonging to the genus Pseudomonas . These enzymes, known as dehalogenases, are responsible for the degradation of halogenated organic compounds .

Mode of Action

The mode of action of 2,3-DCP involves its interaction with these dehalogenase enzymes. The compound is a substrate for these enzymes, which catalyze the removal of halogens (in this case, chlorine atoms) from the compound . This results in the conversion of 2,3-DCP into less halogenated compounds, which are easier for the bacteria to metabolize .

Biochemical Pathways

The biochemical pathway involved in the degradation of 2,3-DCP by these bacteria is complex. It begins with the action of the dehalogenase enzymes, which remove the chlorine atoms from the compound . This results in the formation of 2-chloroacrolein, which is then further oxidized to 2-chloroacrylic acid . These reactions are part of a larger catabolic pathway that allows the bacteria to use 2,3-DCP as a source of carbon and energy .

Result of Action

The action of 2,3-DCP on its target enzymes results in the degradation of the compound, allowing bacteria to utilize it as a source of carbon and energy . This can have significant effects at the molecular and cellular levels, including changes in metabolic activity and the induction of specific catabolic pathways .

Action Environment

The action of 2,3-DCP is influenced by various environmental factors. For instance, the degradation of 2,3-DCP by bacteria is more efficient at high pH levels . Additionally, the compound’s action can be affected by the presence of other substances in the environment that can interact with it or alter its chemical properties. For example, the presence of other halogenated compounds can compete with 2,3-DCP for the action of dehalogenase enzymes .

Biochemical Analysis

Biochemical Properties

2,3-Dichloro-1-propanol is involved in biochemical reactions catalyzed by specific enzymes. For instance, a strain of Pseudomonas putida (MC4) was found to utilize this compound and several aliphatic haloacids and haloalcohols as sole carbon and energy source for growth . The degradation of this compound was found to start with oxidation and concomitant dehalogenation catalyzed by a 72-kDa monomeric protein (DppA) that was isolated from cell lysate .

Cellular Effects

This compound has been shown to have significant effects on cells. For instance, it markedly inhibited ConA-induced splenocyte proliferation, Th1 and Th2 cytokine production, CD4(+) T cell populations, and the ratio of CD4(+)/CD8(+) T cells and cell cycle arrest in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific enzymes. The degradation of this compound starts with oxidation and concomitant dehalogenation catalyzed by a 72-kDa monomeric protein (DppA) that was isolated from cell lysate . This novel dehalogenating dehydrogenase has a broad substrate range, encompassing a number of nonhalogenated alcohols and haloalcohols .

Temporal Effects in Laboratory Settings

Due to its greater stability, this compound is likely to be more persistent than 1,3-Dichloro-2-propanol and may pose a substantial environmental threat .

Dosage Effects in Animal Models

In animal models, this compound showed significant effects on rats dosed with 35 mg of this compound/kg of body weight/day. The resulting mortality is attributed to myocardial degeneration and kidney and liver malfunction .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with specific enzymes. For instance, a strain of Pseudomonas putida (MC4) was found to utilize this compound and several aliphatic haloacids and haloalcohols as sole carbon and energy source for growth .

Transport and Distribution

It is known that this compound can be utilized by certain bacteria as a sole carbon and energy source for growth, suggesting that it can be transported into cells .

Subcellular Localization

Given its role in biochemical reactions and its interaction with specific enzymes, it is likely that it is localized in the cytoplasm where these reactions take place .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichloro-1-propanol can be synthesized through the chlorination of glycerol or allyl alcohol. The chlorination process involves the reaction of glycerol with hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically occurs at elevated temperatures and results in the formation of this compound along with other chlorinated by-products .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrochlorination of allyl chloride. This process involves the addition of hydrochloric acid to allyl chloride, followed by purification steps to isolate the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-1-propanol undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as hydroxide ions to form epichlorohydrin.

    Oxidation Reactions: It can be oxidized to form 2,3-dichloropropionic acid.

    Reduction Reactions: It can be reduced to form 2,3-dichloropropane

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and stability compared to its isomers. It is more chemically stable than 1,3-dichloro-2-propanol, making it more challenging to degrade but also more suitable for certain industrial applications .

Properties

IUPAC Name

2,3-dichloropropan-1-ol
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InChI

InChI=1S/C3H6Cl2O/c4-1-3(5)2-6/h3,6H,1-2H2
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InChI Key

ZXCYIJGIGSDJQQ-UHFFFAOYSA-N
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Canonical SMILES

C(C(CCl)Cl)O
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Molecular Formula

C3H6Cl2O
Record name 2,3-DICHLORO-1-PROPANOL
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DSSTOX Substance ID

DTXSID2024038
Record name 2,3-Dichloro-1-propanol
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Molecular Weight

128.98 g/mol
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Physical Description

2,3-dichloro-1-propanol is a viscous colorless to amber liquid with an ethereal odor. (NTP, 1992), Liquid, Colorless to amber liquid with an ethereal odor; [CAMEO]
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Record name 1-Propanol, 2,3-dichloro-
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Boiling Point

361 to 365 °F at 760 mmHg (NTP, 1992), 183-185 °C
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Flash Point

196.5 °F (NTP, 1992)
Record name 2,3-DICHLORO-1-PROPANOL
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Solubility

1 to 10 mg/mL at 76.1 °F (NTP, 1992), Soluble in ethanol, ether, acetone
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Density

1.3607 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3607 @ 20 °C/4 °C
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Vapor Pressure

0.18 [mmHg]
Record name 2,3-Dichloropropanol
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Color/Form

VISCOUS LIQ

CAS No.

616-23-9
Record name 2,3-DICHLORO-1-PROPANOL
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Record name (±)-2,3-Dichloro-1-propanol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Dichloro-1-propanol
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2,3-Dichloro-1-propanol
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2,3-Dichloro-1-propanol
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